molecular formula C23H22ClFN2O4S B2518013 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 866871-47-8

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2518013
CAS No.: 866871-47-8
M. Wt: 476.95
InChI Key: XSAYUIHHWGAEKG-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 6 with fluorine. A piperidine ring is attached to position 4 of the quinoline, with an ethyl ester at the piperidine-3-carboxylate position. The fluorine atom may enhance metabolic stability and bioavailability due to its electronegativity and small size.

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-4-3-11-27(14-15)22-19-12-17(25)7-10-20(19)26-13-21(22)32(29,30)18-8-5-16(24)6-9-18/h5-10,12-13,15H,2-4,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYUIHHWGAEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the piperidine ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The chlorobenzene sulfonyl group is added through a sulfonylation reaction using chlorobenzenesulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is primarily investigated for its potential as an antimicrobial agent . The quinolone structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics.

Antimicrobial Activity

Research has shown that derivatives of quinolones exhibit significant antimicrobial properties. In vitro studies have indicated that this compound can effectively combat various strains of bacteria, including those resistant to conventional antibiotics. A study published in the Journal of Medicinal Chemistry reported that related compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .

Synthesis of Novel Compounds

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow chemists to modify the structure further, leading to new derivatives with enhanced biological activities. For example, the chlorobenzenesulfonyl group can be replaced or modified to explore structure-activity relationships (SAR) in drug design.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinolone derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Case Study 2: Synthesis and Modification

In another research project focused on the synthesis of novel quinolone derivatives, researchers successfully modified the piperidine ring of this compound. The modified compounds showed improved solubility and bioavailability, suggesting that structural modifications can lead to enhanced pharmacokinetic properties .

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A : ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS 291292-03-0)
  • Core Structure: Benzene ring (instead of quinoline) with 4-chloro-3-nitro substitution.
  • Piperidine Position : Ester at position 4 (vs. position 3 in the target compound).
  • Functional Groups : Nitro group (strong electron-withdrawing) vs. fluorine (moderate electron-withdrawing).
  • Molecular Weight : 376.81 g/mol (C₁₄H₁₇ClN₂O₆S) .
Compound B : ETHYL 1-(3-CHLOROPHENYL)-6-OXO-4-(TRIFLUOROMETHYL)-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE (CAS 477859-63-5)
  • Core Structure: Pyridazine ring (non-aromatic dihydro system) with trifluoromethyl and chlorine substituents.
  • Ester Position : Directly on the pyridazine ring (position 3).
  • Molecular Weight : 346.69 g/mol (C₁₄H₁₀ClF₃N₂O₃) .
  • Implications: The trifluoromethyl group enhances lipophilicity, while the pyridazine core may alter binding modes compared to quinoline.
Compound C : 5-{1-[(4-CHLOROPHENYL)SULFONYL]-3-PIPERIDINYL}-1,3,4-OXADIAZOLE-2-THIOL
  • Core Structure : Oxadiazole-thiol linked to a sulfonylated piperidine.

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B
Core Heterocycle Quinoline Benzene Pyridazine
Electron-Withdrawing Groups 6-F, 4-Cl-SO₂ 3-NO₂, 4-Cl-SO₂ 3-CF₃, 3-Cl
Molecular Weight (g/mol) ~400 (estimated) 376.81 346.69
Lipophilicity (LogP) Moderate (fluoro enhances) High (nitro reduces) Very high (CF₃ dominates)
Synthetic Complexity High (quinoline functionalization) Moderate Moderate

Biological Activity

Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClFN2O3SC_{23}H_{24}ClFN_2O_3S, with a molecular weight of 463.0 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide moiety is particularly significant as it can modulate enzyme functions and receptor activities, potentially leading to therapeutic effects.

Anticancer Potential

Quinoline derivatives are also noted for their anticancer activities. Studies have demonstrated that they can induce apoptosis in cancer cells through various pathways, including the modulation of p53 and NF-kB signaling pathways. The presence of the piperidine ring in this compound may enhance its ability to cross cellular membranes, increasing its effectiveness against tumors.

Case Studies

  • Study on Antitumor Activity :
    A study evaluating the antitumor effects of related compounds found that modifications on the quinoline structure significantly affected cytotoxicity against various cancer cell lines. This compound could potentially demonstrate similar effects due to its structural characteristics .
  • Inhibition of CYP Enzymes :
    Related compounds have shown potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs but may also result in adverse drug interactions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-(Piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one StructureAntimicrobial, anticancer
7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one StructureAntimicrobial, enzyme inhibition

Q & A

Q. Table 1: Key Reaction Parameters for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature60–80°C>80% above 70°C
SolventDCM/THF (2:1)Minimizes side reactions
CatalystPyridine (1.2 eq)Neutralizes HCl byproduct

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog (R-group)Target (IC50, nM)Solubility (mg/mL)
4-Cl-BenzenesulfonylEGFR: 12 ± 30.45
4-Me-BenzenesulfonylEGFR: 48 ± 70.82
BenzenesulfonylEGFR: 25 ± 40.67

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